7-Tetrahydropyranyloxyhept-2-yne-1-ol
Description
7-Tetrahydropyranyloxyhept-2-yne-1-ol is a protected alkynol featuring a tetrahydropyranyl (THP) ether group at the 7-position of a hept-2-yne-1-ol backbone. The THP group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic processes, particularly under basic or nucleophilic conditions. This compound is of interest in organic synthesis for its utility in multi-step reactions, such as Sonogashira couplings or cycloadditions, where unprotected hydroxyl groups might lead to side reactions .
Properties
CAS No. |
31608-23-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-(oxan-2-yloxy)hept-2-yn-1-ol |
InChI |
InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1,3-4,6-11H2 |
InChI Key |
PDJRTRRNEINDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Alternative Protecting Groups
The THP group is a widely used acid-labile protecting group. Below is a comparison with alkynols bearing other common protecting groups:
| Compound | Protecting Group | Deprotection Conditions | Solubility (in THF) | Thermal Stability |
|---|---|---|---|---|
| 7-Tetrahydropyranyloxyhept-2-yne-1-ol | THP ether | Mild acid (e.g., HCl in MeOH) | High | Moderate (≤100°C) |
| 7-(tert-Butyldimethylsilyloxy)hept-2-yne-1-ol | TBDMS ether | Fluoride (e.g., TBAF) | Moderate | High (≤150°C) |
| 7-Acetoxyhept-2-yne-1-ol | Acetyl ester | Basic hydrolysis (e.g., NaOH/H₂O) | Low | Low (≤80°C) |
Key Findings :
- THP vs. Silyl Ethers : The THP group offers rapid deprotection under mild acidic conditions, whereas silyl ethers (e.g., TBDMS) require fluoride reagents, which may interfere with sensitive substrates . However, silyl ethers exhibit superior thermal stability, making them preferable in high-temperature reactions.
- THP vs. Acetyl Esters : Acetyl esters are less stable and require basic conditions for deprotection, limiting their compatibility with base-sensitive intermediates.
Reactivity in Thiophene and Pyrazole Derivatives
Studies on pyrazole-thiophene hybrids, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analogue (7b) (), reveal that THP-protected alkynols can serve as precursors for heterocyclic systems. For instance, the THP group’s acid sensitivity allows selective deprotection in multi-step syntheses, contrasting with the sulfur-containing intermediates in , which require rigorous anhydrous conditions .
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